molecular formula C14H16N4O2S B453878 N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B453878
M. Wt: 304.37g/mol
InChI Key: IDZLZTJFXYTKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with thiourea to yield the desired product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solventwater or acetic acid; temperature0-50°C

    Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C

    Substitution: Nucleophiles such as amines or thiols; solventdichloromethane or ethanol; temperatureroom temperature to reflux

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agriculture: It is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection.

    Material Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-nitrophenyl)thiourea
  • N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-iodophenyl)thiourea
  • N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(5-nitro-2-methylphenyl)thiourea

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thi

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide

InChI

InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-4-6-12(20-2)7-5-11/h4-9H,3H2,1-2H3,(H2,16,17,19,21)

InChI Key

IDZLZTJFXYTKDU-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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